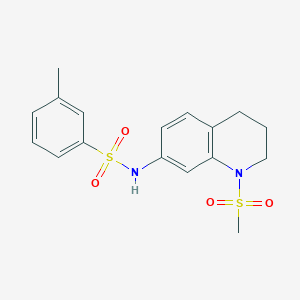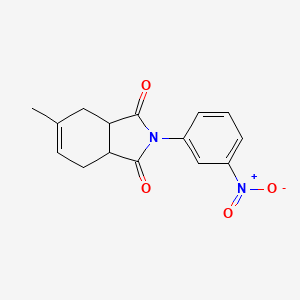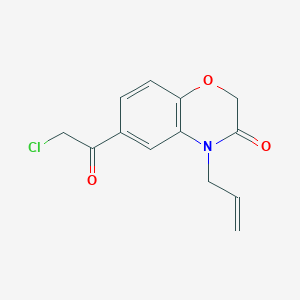
6-(氯甲基)喹啉盐酸盐
描述
Quinoline derivatives are a significant class of compounds due to their diverse biological activities and applications in medicinal chemistry. The compound of interest, 6-(Chloromethyl)quinoline hydrochloride, is a quinoline derivative that serves as an intermediate in the synthesis of various complex quinoline compounds. These compounds have been extensively studied for their potential use in various fields, including anticancer research and the development of nonlinear optical materials .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, a three-step one-pot synthesis approach has been developed to create (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives from ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate and aromatic or heteroaromatic aldehydes. This method is notable for its simplicity, tolerance of a wide range of substituents, and good yields . Additionally, 6-chloro(dichloro-, trichloro-)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones have been synthesized and modified under the action of nucleophilic and non-nucleophilic bases, showcasing the versatility of quinoline derivatives in chemical reactions .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized using various experimental methods and quantum chemical calculations. For example, 6,7-dichloro-2-methyl-5,8-quinolinedione, a related compound, has been investigated using X-ray diffraction and IR spectrum analysis, supplemented by density functional theory (DFT) calculations. These studies help in understanding the molecular electrostatic potential, molecular orbitals, and intra- and intermolecular bonding of the compounds .
Chemical Reactions Analysis
Quinoline derivatives undergo a range of chemical reactions, which can be utilized to synthesize novel compounds. For instance, 6-chloro-2-(1-methylhydrazino)quinoxaline 4-oxide has been used in 1,3-dipolar cycloaddition reactions to form pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]quinoxaline hydrochloride . Moreover, the reactivity of 6-chloro(dichloro-, trichloro)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones towards different bases has been explored, leading to various substitution, elimination, and isomerization products .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are crucial for their potential applications. For example, the cytotoxic activity of 6,7-dichloro-2-methyl-5,8-quinolinedione against human cancer cell lines has been evaluated, showing higher activity against cell lines with a higher level of NQO1 enzyme . Additionally, the nonlinear optical (NLO) properties of arylated quinolines have been assessed, indicating that these compounds are promising candidates for technological applications .
科学研究应用
钢铁腐蚀抑制:6-(氯甲基)喹啉盐酸盐在酸性环境中显示出作为碳钢腐蚀抑制剂的潜力。一项研究发现,它作为混合型抑制剂,并且有效地在金属表面形成保护膜。其吸附遵循Langmuir等温线,扫描电子显微镜证实了其对腐蚀的性能(Faydy et al., 2016)。
新化学结构的合成:该化合物已被用于合成各种新颖结构,如吡啶并[3,4‐b]喹啉和吡唑并[3,4‐b]喹啉。这些化合物是通过1,3-偶极环加成反应形成的,表明6-(氯甲基)喹啉盐酸盐在有机合成中的多功能性(Kim et al., 1990)。
稳定的双齿过渡金属配合物:它已被用于合成和评价稳定的双齿过渡金属配合物作为缺氧选择性细胞毒素。这些配合物在靶向治疗缺氧细胞方面表现出潜力,这在癌症治疗中具有重要意义(Milbank et al., 2009)。
新型喹啉衍生物:它被用于创造新的(E)-6-氯-2-(芳基/杂环基乙烯基)喹啉-3-羧酸衍生物。这些新化合物可能对开发更复杂的喹啉化合物在药物化学中具有重要意义(Li et al., 2017)。
抗菌和抗真菌活性:6-(氯甲基)喹啉盐酸盐的喹啉衍生物对革兰氏阳性细菌表现出抗菌活性,突显了其在开发新的抗微生物药物中的潜力(Kohl et al., 1973)。
聚合物薄膜中的光激发动力学:该化合物已被研究其光激发动力学,特别是在OLED和电光学应用中。其掺杂聚合物薄膜显示出纳米尺度的异质性,表明在材料科学中具有潜力(Mehata, 2018)。
DNA检测的荧光探针:用这种化合物替代的新型苯并咪唑并[1,2-a]喹啉已被合成,并被提议作为DNA检测的潜在荧光探针,表明其在生物化学和医学研究中的作用(Perin et al., 2011)。
抗癌研究:合成了一种带有三喹啉基团的新化合物,在某些癌细胞系中表现出更高的细胞毒性。这表明其在癌症研究和药物开发中的潜在用途(Gayathri et al., 2017)。
防腐特性:它已被探索其防腐特性,特别是以季铵盐的形式。这一方面使其成为进一步研究抗微生物应用的候选(Browning et al., 1926)。
安全和危害
The safety information for 6-(Chloromethyl)quinoline hydrochloride indicates that it is classified under GHS05 (corrosive) and GHS07 (harmful) . The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
未来方向
Quinoline and quinazolinone derivatives have received significant attention due to their wide range of biopharmaceutical activities . Future research may focus on the development of novel antibiotics to treat resistant bacteria strains . The modification of drug molecules like 6-(Chloromethyl)quinoline hydrochloride is a fast method to introduce diversity into the already biologically active scaffold .
属性
IUPAC Name |
6-(chloromethyl)quinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN.ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h1-6H,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSJEEURWPMFDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCl)N=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Chloromethyl)quinoline hydrochloride | |
CAS RN |
2764-59-2 | |
| Record name | 6-(chloromethyl)quinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine](/img/structure/B2507298.png)

![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide](/img/structure/B2507300.png)






![5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2507312.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2507315.png)

![2-bromo-5-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2507318.png)